molecular formula C22H27N3O4S B2354416 1-(1-((4-(o-Tolyloxy)phenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide CAS No. 2034310-08-0

1-(1-((4-(o-Tolyloxy)phenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide

Cat. No. B2354416
CAS RN: 2034310-08-0
M. Wt: 429.54
InChI Key: JDVMQONSVLBVJN-UHFFFAOYSA-N
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Description

1-(1-((4-(o-Tolyloxy)phenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide is a synthetic compound that has been studied for its potential use in scientific research. This compound is also known as TAK-659 and has been shown to have promising results in preclinical studies.

Scientific Research Applications

Anti-Angiogenic and DNA Cleavage Activities

Research indicates that certain piperidine-4-carboxamide derivatives have shown significant efficacy in inhibiting angiogenesis in vivo, using the chick chorioallantoic membrane (CAM) model. These compounds also demonstrated notable DNA cleavage activities, suggesting their potential as anticancer agents due to their combined anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Antimicrobial Activity

Azetidinone-based phenyl sulfonyl pyrazoline derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds, synthesized by reacting specific azetidinones with benzene sulfonyl chloride, displayed notable antimicrobial properties when tested against various bacterial and fungal strains (Shah et al., 2014).

Role in Beta-Adrenergic Receptor Activity

Research on a series of (4-piperidin-1-yl)-phenyl sulfonamides has revealed that certain modifications in these compounds result in potent agonists for the beta(3)-adrenergic receptor. This discovery holds potential implications for the development of treatments targeting beta-adrenergic receptors (Hu et al., 2001).

Inhibitors of Soluble Epoxide Hydrolase

In the search for inhibitors of soluble epoxide hydrolase, certain 1-(1,3,5-triazin-yl)piperidine-4-carboxamide derivatives have been identified. These inhibitors are crucial for potential therapeutic applications in various disease models, demonstrating significant effects on biological markers and showing promise for in vivo investigations (Thalji et al., 2013).

Enzyme Inhibition for Therapeutic Applications

Sulfonamides bearing a piperidine nucleus have shown significant activity against enzymes like lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These properties highlight their potential in developing therapeutic agents for various medical conditions, including neurological disorders (Khalid et al., 2013; Khalid et al., 2016).

properties

IUPAC Name

1-[1-[4-(2-methylphenoxy)phenyl]sulfonylazetidin-3-yl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-16-4-2-3-5-21(16)29-19-6-8-20(9-7-19)30(27,28)25-14-18(15-25)24-12-10-17(11-13-24)22(23)26/h2-9,17-18H,10-15H2,1H3,(H2,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVMQONSVLBVJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N3CC(C3)N4CCC(CC4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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